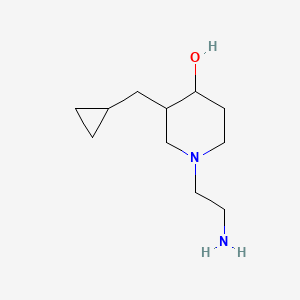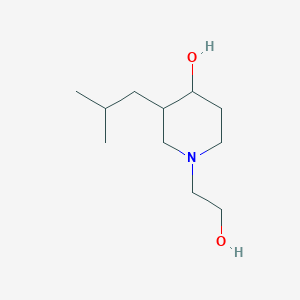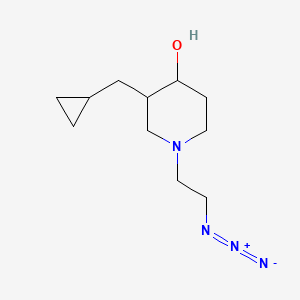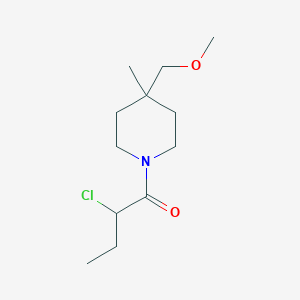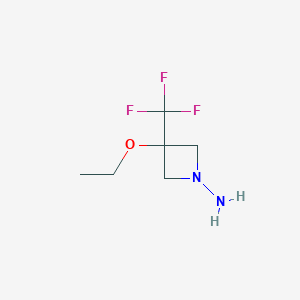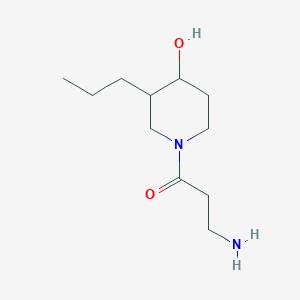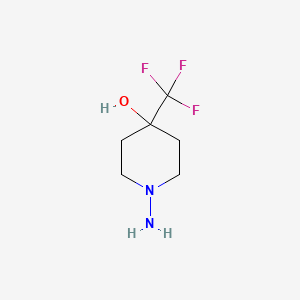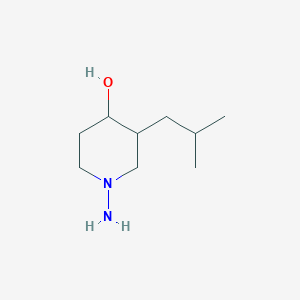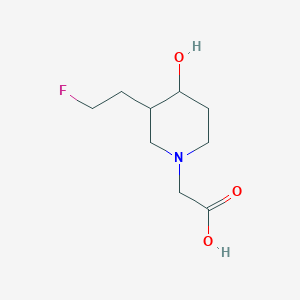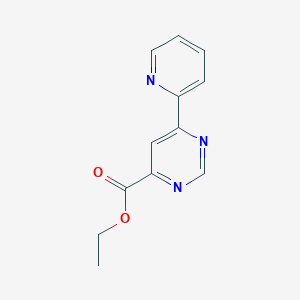
Ethyl 6-(pyridin-2-yl)pyrimidine-4-carboxylate
説明
Ethyl 6-(pyridin-2-yl)pyrimidine-4-carboxylate is a chemical compound that has been studied for its potential pharmacological activities . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions . The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a nitrogen-containing heterocycle . The structure also includes an ethyl group and a pyridin-2-yl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a series of reactions that lead to the formation of the pyrimidine ring and the attachment of the ethyl and pyridin-2-yl groups .科学的研究の応用
Biochemical Effects and Mechanisms
Research on compounds similar to Ethyl 6-(pyridin-2-yl)pyrimidine-4-carboxylate often focuses on their biochemical mechanisms and potential therapeutic effects. For instance, the study by Fallon et al. (1962) discusses the antineoplastic effects of a pyrimidine analog, highlighting its significant impact on leukemia treatment through the inhibition of pyrimidine biosynthesis Fallon, H., Frei, E., & Freireich, E. (1962). This underscores the potential of pyrimidine derivatives in developing treatments for cancer.
Pharmacokinetics and Drug Development
The pharmacokinetics of related compounds are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties. Sekine et al. (1976) provide insights into the pharmacokinetic studies of piromidic acid, a new antibacterial agent, demonstrating the importance of pharmacokinetic modeling in drug development Sekine, Y., Miyamoto, M., Hashimoto, M., & Nakamura, K. (1976). Such studies are foundational for the development of new pharmaceuticals, including those based on this compound.
Therapeutic Applications
While specific applications of this compound in therapy were not directly mentioned, the research into similar compounds provides a basis for its potential use. Analgesics like flupirtine show significant efficacy in pain management without the severe side effects associated with other drugs, indicating the potential for pyridine derivatives in creating effective pain relief medications with minimal adverse reactions Scheef, W., & Wolf-Gruber, D. (1985).
将来の方向性
The future directions for research on Ethyl 6-(pyridin-2-yl)pyrimidine-4-carboxylate could include further studies to fully understand its mechanism of action and potential pharmacological activities . Additionally, more research is needed to fully characterize its physical and chemical properties, as well as its safety and hazards .
作用機序
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .
Mode of Action
It is known that pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Biochemical Pathways
Pyrimidine derivatives are known to interact with various biochemical pathways due to their diverse biological and pharmaceutical activities .
Result of Action
It is known that pyrimidine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities .
生化学分析
Biochemical Properties
Ethyl 6-(pyridin-2-yl)pyrimidine-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions is with collagen prolyl 4-hydroxylases, enzymes involved in the post-translational modification of collagen . This interaction inhibits the hydroxylation of proline residues in collagen, thereby reducing collagen synthesis and deposition. Additionally, this compound has been shown to interact with various signaling proteins, influencing pathways related to fibrosis and inflammation .
Cellular Effects
This compound exhibits notable effects on different cell types and cellular processes. In hepatic stellate cells, it has demonstrated antifibrotic activity by inhibiting the expression of collagen type I alpha 1 (COL1A1) protein . This inhibition leads to a decrease in collagen production and accumulation, which is beneficial in conditions like liver fibrosis. Furthermore, the compound affects cell signaling pathways, including those involved in inflammation and cell proliferation, by modulating the activity of key proteins and enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to collagen prolyl 4-hydroxylases, inhibiting their enzymatic activity and preventing the hydroxylation of proline residues in collagen . This inhibition disrupts the normal synthesis and stabilization of collagen fibers, leading to reduced collagen deposition. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and injury .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of collagen synthesis and reduced fibrotic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces collagen deposition and fibrosis without causing significant adverse effects . At higher doses, toxic effects such as liver damage and impaired cellular function have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active and inactive metabolites, which can further interact with cellular targets and influence metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its localization to target sites . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in collagen synthesis and cellular signaling . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
特性
IUPAC Name |
ethyl 6-pyridin-2-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-2-17-12(16)11-7-10(14-8-15-11)9-5-3-4-6-13-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAHBFGIJKNGFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1491444.png)

